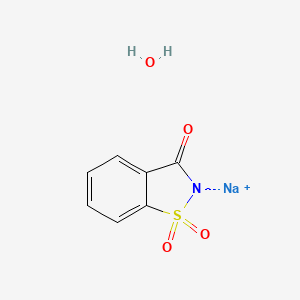

Sodium saccharin hydrate

Vue d'ensemble

Description

Sodium saccharin hydrate is the sodium salt of saccharin, an artificial sweetener. It is commonly used in the food and beverage industry due to its high sweetness intensity, which is approximately 300-400 times sweeter than sucrose. This compound appears as a white, crystalline powder and is highly soluble in water. It is often used in products such as diet sodas, baked goods, and pharmaceuticals to improve taste without adding calories .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium saccharin hydrate is synthesized through a multi-step chemical process. The primary method involves the reaction of methyl anthranilate with nitrous acid, followed by sulfur dioxide, chlorine, and ammonia. This sequence of reactions produces saccharin, which is then neutralized with sodium hydroxide to form sodium saccharin .

Industrial Production Methods: In industrial settings, this compound is produced by crystallizing saccharin from an aqueous solution. The crystallization process can yield different hydrated forms, such as the 2/3 hydrate (triclinic) and the 15/8 hydrate (monoclinic). The 15/8 hydrate form is the commercially available variant .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium saccharin hydrate undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, such as the Gabriel synthesis, to form disubstituted amines.

Catalytic Reactions: this compound acts as a catalyst in organic transformations, including the Biginelli reaction, Paal–Knorr pyrrole synthesis, and azo-coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Catalytic Reactions: Conditions often involve the use of microwave irradiation or other catalytic systems to enhance reaction efficiency.

Major Products:

Nucleophilic Substitution: Disubstituted amines.

Catalytic Reactions: Various organic compounds, including pyrroles and azo compounds.

Applications De Recherche Scientifique

Food Industry

Sodium saccharin is predominantly used as a low-calorie sweetener in food products. Its applications include:

- Beverages : Used in diet sodas and flavored drinks.

- Confectionery : Incorporated into candies and chewing gum.

- Baked Goods : Added to cakes, cookies, and other baked items.

- Dairy Products : Utilized in yogurt, ice cream, and dessert toppings.

- Condiments : Found in salad dressings, jams, and sauces.

Table 1: Typical Applications in Food Products

| Product Type | Specific Applications |

|---|---|

| Beverages | Diet sodas, flavored waters |

| Confectionery | Candies, chewing gum |

| Baked Goods | Cakes, cookies |

| Dairy Products | Yogurt, ice cream |

| Condiments | Salad dressings, jams |

Pharmaceutical Applications

In pharmaceuticals, sodium saccharin serves as a sweetening agent in various formulations. Its applications include:

- Medicated Confectionery : Used to mask unpleasant tastes in cough syrups and lozenges.

- Tablets and Powders : Incorporated into vitamin tablets and dietary supplements.

- Oral Solutions : Enhances flavor in liquid medications.

Table 2: Usage Levels in Pharmaceutical Formulations

| Formulation Type | Concentration (%) |

|---|---|

| Dental pastes | 0.12 – 0.3 |

| Oral syrups | 0.04 – 0.25 |

| Medicated gels | 0.075 – 0.6 |

Agricultural Applications

Sodium saccharin is also utilized in agriculture as a flavoring agent for animal feed. It enhances palatability for livestock such as:

- Piglets

- Calves

This application helps improve feed intake and overall growth performance.

Industrial Applications

Beyond food and pharmaceuticals, sodium saccharin has industrial uses:

- Chemical Industry : Acts as an aid in the production of herbicides and pesticides.

- Metal Coating : Used in solutions for coating metals like gold and nickel.

Case Studies

- Safety Assessments : A two-generation feeding study conducted on rats indicated that sodium saccharin does not significantly affect survival rates at doses up to 7.5%. However, at higher concentrations (3% or more), a decrease in body weight gain was observed despite increased food consumption due to its inhibitory effects on carbohydrate digestion .

- Carcinogenicity Studies : Several studies have investigated the potential carcinogenic effects of sodium saccharin. While some studies indicated an increase in bladder tumors among male rats at high doses, these findings have not been consistently replicated across species or genders, suggesting that the risks may not be relevant to humans .

Mécanisme D'action

Sodium saccharin hydrate exerts its effects primarily through its interaction with taste receptors. It binds to the sweet taste receptor TAS2R1, which triggers a signal transduction pathway leading to the perception of sweetness . Additionally, it acts as an inhibitor of carbonic anhydrase enzymes, which may contribute to its biological effects .

Comparaison Avec Des Composés Similaires

Aspartame: Another artificial sweetener, but less stable under heat compared to sodium saccharin hydrate.

Sucralose: A chlorinated derivative of sucrose, also used as a non-caloric sweetener.

Acesulfame Potassium: A heat-stable sweetener often used in combination with other sweeteners.

Uniqueness: this compound is unique due to its high sweetness intensity and stability under various conditions, making it suitable for a wide range of applications. Unlike aspartame, it remains stable at high temperatures, which is advantageous for baking and cooking .

Activité Biologique

Sodium saccharin hydrate, a synthetic sweetener, is widely used in food products and animal feed due to its intense sweetness and low caloric content. Its chemical formula is , and it is recognized for its unique biological activities and safety profile. This article explores the biological activity of this compound, including its effects on various biological systems, safety assessments, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 205.17 g/mol |

| CAS Number | 82385-42-0 |

| Solubility (25°C) | DMSO: 41 mg/mL; Ethanol: <1 mg/mL |

| Sweetness Equivalent | Approximately 300 times sweeter than sucrose |

Biological Activity Overview

This compound has been the subject of numerous studies focusing on its biological effects, particularly in relation to its use as a sweetener in food and animal feed.

1. Sweetness and Energy Content

Sodium saccharin is classified as a non-nutritive sweetener, meaning it provides sweetness without significant caloric intake. This property makes it an appealing choice for individuals managing caloric intake, such as those with diabetes or obesity .

2. Effects on Animal Feeding

Research conducted by the European Food Safety Authority (EFSA) has evaluated the safety and efficacy of sodium saccharin when used as a feed flavoring agent for livestock. The panel concluded that sodium saccharin could be safely included in the diets of piglets and pigs for fattening at specified maximum levels (100 mg/kg for piglets and 150 mg/kg for fattening pigs) without adverse effects on animal health or consumer safety .

3. Potential Carcinogenicity

Despite its widespread use, concerns have been raised regarding the potential carcinogenic effects of sodium saccharin. Early studies indicated a link between saccharin consumption and bladder cancer in laboratory rats; however, subsequent research has suggested that these findings may not be applicable to humans due to differences in metabolism . The EFSA has determined that there are no significant health risks associated with the use of sodium saccharin within established safety limits.

Case Study 1: Impact on Palatability in Livestock

A study published in Physiology & Behavior examined the effect of sodium saccharin on the consumption patterns of pigs. The findings indicated that pigs offered diets supplemented with sodium saccharin showed increased feed intake compared to control groups, suggesting that the sweetener enhances palatability without compromising nutritional value .

Case Study 2: Human Consumption and Acceptance

Research involving human subjects has shown varying acceptance levels of sodium saccharin compared to other sweeteners. A study found that individuals who regularly consumed high-calorie sweeteners exhibited reduced acceptance of saccharin solutions, indicating a potential preference for more calorically dense options .

Research Findings

- Safety Assessments : Comprehensive reviews have determined that sodium saccharin is safe for consumption within established limits. The acceptable daily intake (ADI) has been set at 5 mg/kg body weight based on extensive toxicological studies .

- Environmental Impact : Studies indicate that while sodium saccharin is highly soluble and mobile in water, its environmental persistence raises concerns about groundwater contamination if not managed properly .

Propriétés

IUPAC Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINXNKPZLFISPD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992), Dry Powder; Liquid, White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Sodium saccharin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

128-44-9, 82385-42-0 | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

greater than 572 °F (Decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | SACCHARIN, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.